molecular formula C15H13N3 B10911178 2-[(E)-2-phenylethenyl]-1H-benzimidazol-5-amine

2-[(E)-2-phenylethenyl]-1H-benzimidazol-5-amine

Cat. No.: B10911178
M. Wt: 235.28 g/mol
InChI Key: PHERGUDHJNSTOR-RMKNXTFCSA-N
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Description

2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOL-5-AMINE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides

Preparation Methods

The synthesis of 2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the benzimidazole core is coupled with a suitable vinyl halide in the presence of a palladium catalyst.

Industrial production methods often involve optimizing these steps to increase yield and reduce costs, typically by employing continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOL-5-AMINE undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the benzimidazole ring. .

Common reagents used in these reactions include halogens, nitric acid, sulfuric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOL-5-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOL-5-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to various enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain kinases involved in cell proliferation.

    Pathways: It affects multiple signaling pathways, including those related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOL-5-AMINE can be compared with other benzimidazole derivatives and phenethylamines:

The uniqueness of 2-[(E)-2-PHENYL-1-ETHENYL]-1H-1,3-BENZIMIDAZOL-5-AMINE lies in its combined benzimidazole and phenethylamine structures, providing a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]-3H-benzimidazol-5-amine

InChI

InChI=1S/C15H13N3/c16-12-7-8-13-14(10-12)18-15(17-13)9-6-11-4-2-1-3-5-11/h1-10H,16H2,(H,17,18)/b9-6+

InChI Key

PHERGUDHJNSTOR-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=C(N2)C=C(C=C3)N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(N2)C=C(C=C3)N

Origin of Product

United States

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